molecular formula C8H6FNOS B12893125 4-(Fluoromethyl)benzo[d]oxazole-2-thiol

4-(Fluoromethyl)benzo[d]oxazole-2-thiol

Cat. No.: B12893125
M. Wt: 183.20 g/mol
InChI Key: UPOYIOZCHLFPRT-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzo[d]oxazole-2-thiol is a fluorinated heterocyclic compound characterized by a benzoxazole core substituted with a fluoromethyl group at the 4-position and a thiol (-SH) group at the 2-position. The benzoxazole scaffold is known for its planar structure, enabling extended π-conjugation and electronic delocalization across the aromatic system . The fluoromethyl substituent introduces both steric and electronic effects, with the fluorine atom’s electronegativity influencing the compound’s polarity, solubility, and reactivity.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-(fluoromethyl)-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H6FNOS/c9-4-5-2-1-3-6-7(5)10-8(12)11-6/h1-3H,4H2,(H,10,12)

InChI Key

UPOYIOZCHLFPRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and a fluoromethyl ketone in the presence of a catalyst such as hydrochloric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol can be achieved through continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs . The use of advanced catalytic systems, such as nanocatalysts, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Fluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Conformational Analysis

  • Planarity and Electronic Delocalization : The benzoxazole ring exhibits planarity, stabilized by resonance interactions between the thiol group and the adjacent C=N bond. Quantum chemical calculations confirm that the synperiplanar conformation (with the substituent oriented toward the C=N bond) is energetically favored due to hyperconjugative interactions (e.g., lpσ(S)→σ*(C=N)) .

Comparison with Similar Compounds

Structural Analogues

Compound Substituent(s) Molecular Formula Key Properties Reference
4-(Fluoromethyl)benzo[d]oxazole-2-thiol 4-Fluoromethyl, 2-SH C₈H₆FNOS Planar structure; enhanced polarity due to fluorine; potential for fluorescence applications.
Benzo[d]oxazole-2-thiol (Parent compound) None (2-SH) C₇H₅NOS Melting point: 168–170°C; serves as a precursor for S- or N-substituted derivatives. Synperiplanar conformation dominates.
4-Chlorobenzo[d]oxazole-2-thiol 4-Cl, 2-SH C₇H₄ClNOS Chlorine’s electronegativity increases lipophilicity; used in antimicrobial studies. Molecular interactions dominated by H⋯Cl and π-stacking.
7-(Trifluoromethyl)benzo[d]oxazole-2-thiol 7-CF₃, 2-SH C₈H₄F₃NOS Strong electron-withdrawing CF₃ group reduces electron density on the ring; synthesized in 59% yield via thiourea cyclocondensation.
5-Methylbenzo[d]oxazole-2-thiol 5-CH₃, 2-SH C₈H₇NOS Methyl group enhances steric bulk but has minimal electronic effects; used in antimicrobial quaternary ammonium salts.

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